molecular formula C21H23N3O6S2 B2632701 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide CAS No. 896676-46-3

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2632701
CAS No.: 896676-46-3
M. Wt: 477.55
InChI Key: IGHZZZCIBHDBDK-DQRAZIAOSA-N
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Description

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic benzothiazole derivative intended for non-human research applications. This compound features a complex molecular architecture comprising a 4,7-dimethoxy-3-methylbenzo[d]thiazole moiety linked via an amidine bridge to a 4-(morpholinosulfonyl)benzamide group. The presence of the morpholinosulfonyl group is a key structural feature, often incorporated to influence the compound's solubility and potential biomolecular interactions . Compounds within this structural class are frequently explored in medicinal chemistry for their potential as positive allosteric modulators of specific receptors . For instance, research into analogous molecules, such as ML293, has demonstrated their utility as selective and brain-penetrant positive allosteric modulators for muscarinic receptors, highlighting the value of the benzothiazole scaffold in neuroscience research . The synthesis of related N-substituted benzamides with benzo[d]thiazole components typically involves heterocyclization reactions or condensation techniques, underscoring the compound's role as a valuable intermediate or target molecule in synthetic chemistry programs . This product is supplied as a reliable reference standard for use in analytical method development, validation, and quality control procedures, supporting research in chemical synthesis and preclinical studies . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-23-18-16(28-2)8-9-17(29-3)19(18)31-21(23)22-20(25)14-4-6-15(7-5-14)32(26,27)24-10-12-30-13-11-24/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHZZZCIBHDBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of Methoxy and Methyl Groups: Methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol in the presence of a base.

    Ylidene Formation: The ylidene moiety is formed by reacting the benzo[d]thiazole derivative with a suitable aldehyde or ketone under basic conditions.

    Attachment of the Morpholinosulfonyl Group: The final step involves the sulfonylation of the compound with morpholine and a sulfonyl chloride, typically in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the ylidene moiety, converting it to a more saturated form using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy and methyl groups.

    Reduction: Formation of saturated derivatives of the ylidene moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its effects on cellular processes, enzyme inhibition, and receptor binding.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In industrial applications, (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide may be used in the development of new materials with specific properties, such as polymers, dyes, and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogues from the literature, focusing on structural variations, physicochemical properties, and spectral characteristics.

Table 1: Structural and Functional Group Comparison

Compound Name Substituents (Benzamide Position) Heterocyclic Core Key Functional Groups Molecular Weight (g/mol)
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide 4-(morpholinosulfonyl) Benzo[d]thiazol-2(3H)-ylidene Morpholinosulfonyl, methoxy, methyl ~480 (estimated)
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide 4-fluoro Benzo[d]thiazol-2(3H)-ylidene Fluoro, methoxy, methyl ~386 (estimated)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 4-(4-X-phenylsulfonyl) 1,2,4-Triazole Sulfonyl, difluorophenyl 420–450 (varies with X)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide 3-methylphenyl, dimethylamino-acryloyl Thiadiazole Acryloyl, dimethylamino 392

Key Differences and Implications

Substituent Effects on Solubility and Reactivity: The morpholinosulfonyl group in the target compound introduces strong electron-withdrawing effects and enhances water solubility compared to the 4-fluoro substituent in its fluorobenzamide analogue .

Spectral Characteristics :

  • IR Spectroscopy :

  • The target compound’s C=S stretch (1247–1255 cm⁻¹) aligns with benzothiazole-thione tautomers, similar to triazole-thiones . However, its morpholinosulfonyl group shows distinct S=O stretches (~1350–1150 cm⁻¹), absent in fluorobenzamide derivatives .
  • Dimethylamino-acryloyl-containing thiadiazoles (e.g., compound 4g) exhibit dual C=O stretches at 1690 and 1638 cm⁻¹, contrasting with the single carbonyl peak in benzothiazole derivatives .

Synthetic Pathways: The target compound likely follows a Friedel-Crafts/hydrazide-isothiocyanate coupling route similar to ’s triazoles , but with morpholinosulfonyl chloride as the sulfonating agent. Thiadiazole derivatives () require acryloyl group introduction via α-halogenated ketones, a step unnecessary for benzothiazoles .

Biological Relevance: While biological data for the target compound is unavailable, sulfonyl-containing triazoles () show antimicrobial activity due to sulfonyl’s electronegativity .

Biological Activity

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Structural Characteristics

The compound's structure is characterized by the following features:

  • Benzo[d]thiazole Moiety : Known for its diverse biological activities.
  • Morpholinosulfonyl Group : Enhances solubility and may influence biological interactions.
  • Dimethoxy and Methyl Substituents : These groups can modify pharmacological properties.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC19H18N2O5S
Molecular Weight386.4 g/mol
CAS Number868370-83-6

Antiviral Potential

Research indicates that compounds similar to (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide exhibit antiviral properties. For instance, derivatives of benzamide have shown efficacy against Hepatitis B virus (HBV) through mechanisms involving the enhancement of intracellular levels of APOBEC3G, which inhibits viral replication .

Anticancer Activity

The benzo[d]thiazole scaffold is recognized for its anticancer potential. Compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer cell lines. The specific activity of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide in this context requires further investigation but holds promise based on structural analogs.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzyme Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Modulation of Cellular Pathways : The presence of methoxy groups may enhance interactions with cellular targets, influencing pathways related to apoptosis and cell cycle regulation.

Study 1: Antiviral Efficacy Against HBV

A study evaluating the antiviral activity of related benzamide derivatives reported significant inhibition of HBV replication. The compound IMB-0523, a structural analog, exhibited an IC50 value of 1.99 µM against wild-type HBV, suggesting that modifications in the benzamide structure can enhance antiviral potency .

Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of benzo[d]thiazole derivatives. These studies highlighted that compounds with similar substituents demonstrated cytotoxic effects against various cancer cell lines, indicating a potential therapeutic application for (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide in oncology.

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